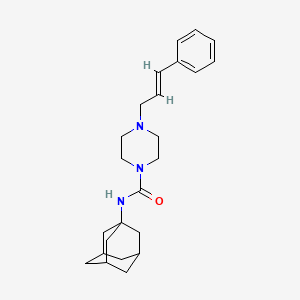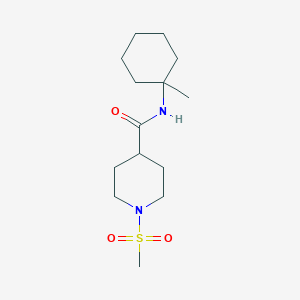![molecular formula C19H25N3O3 B5304701 1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5304701.png)
1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Mecanismo De Acción
1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA. By inhibiting GABA-AT, 1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Biochemical and Physiological Effects:
The increased GABAergic neurotransmission resulting from 1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone administration can lead to a range of biochemical and physiological effects, including reduced neuronal excitability, increased inhibitory tone, and potential anticonvulsant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone is a potent and selective inhibitor of GABA-AT, making it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, its high potency and selectivity may also limit its use in certain experiments where a less specific inhibitor is desired. Additionally, 1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone's potential therapeutic effects may make it difficult to distinguish between its pharmacological and therapeutic effects in certain studies.
Direcciones Futuras
1. Investigating the potential therapeutic effects of 1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone in other neurological and psychiatric disorders, such as addiction and depression.
2. Exploring the mechanisms underlying 1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone's anticonvulsant and anxiolytic effects.
3. Developing more selective and less potent GABA-AT inhibitors for use in certain experiments.
4. Investigating the potential use of 1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone as a tool for studying the role of GABA in neurodevelopmental disorders such as autism spectrum disorder.
5. Investigating the potential use of 1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone in combination with other drugs for enhanced therapeutic effects in various neurological and psychiatric disorders.
Métodos De Síntesis
1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone can be synthesized through a multi-step process starting from 4-(3-methoxyphenyl)piperazine. The first step involves the reaction of 4-(3-methoxyphenyl)piperazine with cyclopropylcarbonyl chloride to form 1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}piperazine. This intermediate is then treated with pyrrolidinone to yield 1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone.
Aplicaciones Científicas De Investigación
1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that 1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Clinical trials have also demonstrated the safety and tolerability of 1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone in healthy volunteers and patients with epilepsy.
Propiedades
IUPAC Name |
1-cyclopropyl-4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-25-17-4-2-3-16(12-17)20-7-9-21(10-8-20)19(24)14-11-18(23)22(13-14)15-5-6-15/h2-4,12,14-15H,5-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZHKUZWUONCMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5304634.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-4-bromobenzamide](/img/structure/B5304641.png)
![3-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B5304647.png)
![N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5304652.png)
![N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5304659.png)

![4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride](/img/structure/B5304669.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B5304684.png)
![(5-chloro-2-ethoxybenzyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5304686.png)


![ethyl 5-(7-{[N-(tert-butoxycarbonyl)alanyl]oxy}-5-hydroxy-4-oxo-4H-chromen-3-yl)-2-furoate](/img/structure/B5304733.png)